molecular formula C11H20N2O2 B8211312 Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B8211312
M. Wt: 212.29 g/mol
InChI Key: YRNGRFZNXFKTRE-UHFFFAOYSA-N
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Description

The compound with the identifier “Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for similar compounds involve multi-step organic synthesis, including the use of catalysts, solvents, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Employed in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    CID 63015: A structurally related compound with similar chemical properties.

    CID 68263: Another related compound used in similar research applications.

Uniqueness

Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNGRFZNXFKTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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